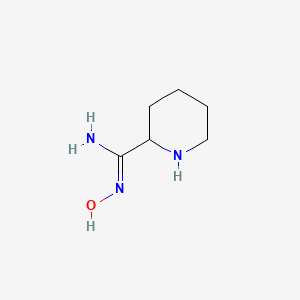
N'-hydroxypiperidine-2-carboximidamide
Vue d'ensemble
Description
N’-hydroxypiperidine-2-carboximidamide is a chemical compound with the CAS Number: 1461726-91-9 . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The molecule is almost planar and adopts an E conformation about the C=N double bond . In the crystal, molecules are linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers with R 2 2 (10) motifs .Physical And Chemical Properties Analysis
N’-hydroxypiperidine-2-carboximidamide has a molecular weight of 137.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass is 137.058911855 g/mol and the Monoisotopic Mass is also 137.058911855 g/mol . The Topological Polar Surface Area is 71.5 Ų .Applications De Recherche Scientifique
Copper Recovery from Chloride Solutions
Research has shown that hydrophobic N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides can be used to extract copper(II) from chloride solutions. The study explored the influence of extractant structure, metal concentration, and chloride ions on copper(II) extraction, revealing the potential of these compounds in copper recovery processes (Wojciechowska et al., 2017).
Chromium(VI) Reduction in Water
N,N-Dihexyl-N′-hydroxypyridine-2-carboximidamide has been employed as a reducer for carcinogenic chromium(VI) in aqueous solutions. This approach has shown 100% Cr(VI) reduction under optimal conditions, emphasizing its effectiveness in environmental remediation efforts (Wójcik et al., 2020).
Zinc(II) Extraction
Novel extractants like N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides have been proposed as efficient agents for zinc(II) extraction from acidic chloride solutions. This study highlights their effectiveness, especially for pyridine-4-carboximidamides, in zinc(II) recovery, contributing to advancements in metal separation technologies (Wojciechowska et al., 2017).
Chemical Structure Analysis
The crystal structures of N′-aminopyridine-2-carboximidamide and derivatives have been elucidated, showcasing their arrangement in crystal form and providing insights into their molecular interactions. Such structural analyses are fundamental in understanding the chemical behavior and potential applications of these compounds (Meva et al., 2017).
Synthesis and Analytical Methods
Studies have focused on the synthesis and analytical characterization of N′-hydroxypiperidine-2-carboximidamide derivatives, exploring their potential in various chemical reactions and processes. This includes developing methods for their quantitative analysis via liquid chromatography–tandem mass spectrometry, which is crucial for monitoring and controlling the synthesis process (Wojciechowska et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
N’-hydroxypiperidine-2-carboximidamide is a cytotoxic agent that primarily targets EGFR, BRAF, and CDK2 . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
N’-hydroxypiperidine-2-carboximidamide interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes . For instance, the inhibition of EGFR, BRAF, and CDK2 can disrupt cell proliferation and survival pathways, leading to the death of cancer cells .
Biochemical Pathways
The action of N’-hydroxypiperidine-2-carboximidamide affects several biochemical pathways. By inhibiting EGFR, BRAF, and CDK2, it disrupts the signaling pathways these proteins are involved in, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are crucial for cell proliferation and survival, so their disruption can lead to the death of cancer cells .
Result of Action
The result of N’-hydroxypiperidine-2-carboximidamide’s action is the inhibition of cell proliferation and the induction of cell death in cancer cells . By inhibiting key proteins involved in cell proliferation and survival, it disrupts these processes and leads to the death of cancer cells .
Analyse Biochimique
Biochemical Properties
N’-hydroxypiperidine-2-carboximidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are crucial in cell signaling pathways and cancer cell proliferation . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity and subsequent effects on cellular processes.
Cellular Effects
N’-hydroxypiperidine-2-carboximidamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by targeting key enzymes involved in cell growth and survival . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of N’-hydroxypiperidine-2-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, leading to their inhibition . This inhibition disrupts cell signaling pathways, resulting in decreased cell proliferation and increased apoptosis in cancer cells. Furthermore, N’-hydroxypiperidine-2-carboximidamide can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-hydroxypiperidine-2-carboximidamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N’-hydroxypiperidine-2-carboximidamide remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of N’-hydroxypiperidine-2-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting target enzymes and reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of target enzymes and therapeutic benefits.
Metabolic Pathways
N’-hydroxypiperidine-2-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . This inhibition can lead to changes in the concentrations of metabolites and alterations in cellular metabolism.
Transport and Distribution
The transport and distribution of N’-hydroxypiperidine-2-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential side effects.
Subcellular Localization
N’-hydroxypiperidine-2-carboximidamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and other biomolecules, thereby modulating its effects on cellular processes.
Propriétés
IUPAC Name |
N'-hydroxypiperidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLUMDXTQRWLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



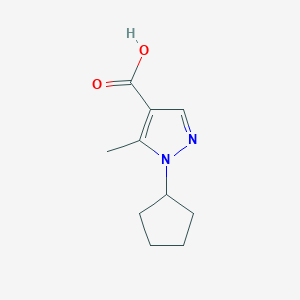

![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)


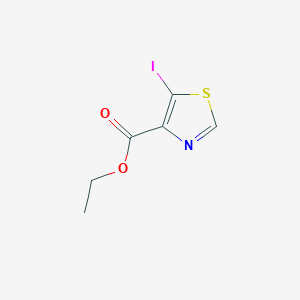
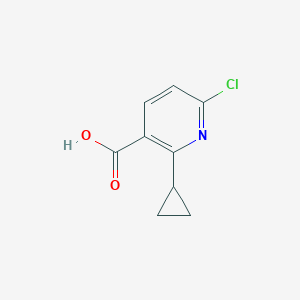


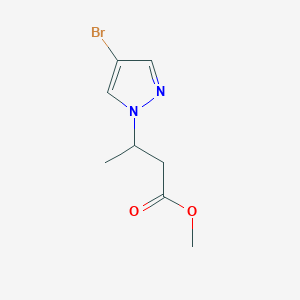

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
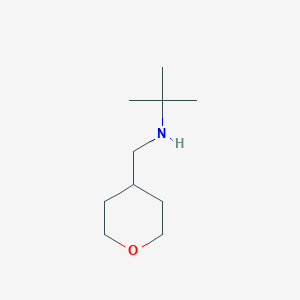
![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)